molecular formula C19H18N2O5 B557730 Fmoc-D-asp-NH2 CAS No. 200335-41-7

Fmoc-D-asp-NH2

Cat. No.: B557730
CAS No.: 200335-41-7
M. Wt: 354,36 g/mole
InChI Key: VHRMWRHTRSQVJJ-MRXNPFEDSA-N
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Description

Fmoc-D-Asp-NH2 (CAS 200335-41-7) is a protected D-aspartic acid derivative essential for solid-phase peptide synthesis (SPPS) using the Fmoc strategy . The compound features an Fmoc (9-fluorenylmethoxycarbonyl) group protecting the alpha-amino function, which is stable to acid but can be readily removed under basic conditions with reagents like piperidine or DBU . This allows for sequential peptide chain elongation while the side-chain amide (NH2) remains stable throughout the synthesis cycle. Its primary research value lies in the synthesis of complex peptides, particularly those containing non-natural amino acids like N-alkylated amino acids, which are crucial for developing peptides with enhanced metabolic stability and membrane permeability for drug discovery efforts . The D-configuration of the aspartic acid backbone can be utilized to confer protease resistance and stabilize specific peptide conformations. When planning syntheses, researchers should note that peptides containing such protected amino acids may require cleavage from the resin under milder acidic conditions than standard TFA, especially when other acid-labile protecting groups are present . This product is offered with a purity of >98% and is provided as a solid powder. It is intended for Research Use Only and is not approved for human, diagnostic, or therapeutic applications .

Properties

IUPAC Name

(3R)-4-amino-3-(9H-fluoren-9-ylmethoxycarbonylamino)-4-oxobutanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H18N2O5/c20-18(24)16(9-17(22)23)21-19(25)26-10-15-13-7-3-1-5-11(13)12-6-2-4-8-14(12)15/h1-8,15-16H,9-10H2,(H2,20,24)(H,21,25)(H,22,23)/t16-/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VHRMWRHTRSQVJJ-MRXNPFEDSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)C(C3=CC=CC=C32)COC(=O)NC(CC(=O)O)C(=O)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CC=C2C(=C1)C(C3=CC=CC=C32)COC(=O)N[C@H](CC(=O)O)C(=O)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H18N2O5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20427179
Record name Fmoc-D-aspartic acid alpha-amide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20427179
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

354.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

200335-41-7
Record name Fmoc-D-aspartic acid alpha-amide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20427179
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 200335-41-7
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Preparation Methods

Fmoc-Based SPPS Protocols

The Fmoc (fluorenylmethyloxycarbonyl) strategy dominates modern peptide synthesis due to its orthogonality and mild deprotection conditions. For Fmoc-D-Asp-NH2_2, the synthesis typically begins with a Rink amide resin, which provides a stable amide linkage post-cleavage. Key steps include:

  • Resin Swelling : The resin is pre-swollen in dichloromethane (DCM)/dimethylformamide (DMF) (1:1) for 60 minutes to enhance accessibility.

  • Fmoc Deprotection : Treatment with 20% piperidine/DMF removes the Fmoc group via β-elimination, with two cycles (5 and 10 minutes) ensuring complete deprotection.

  • Coupling Reactions : Activation of Fmoc-D-Asp-OH derivatives (e.g., Fmoc-D-Asp(OtBu)-OH) uses coupling agents like HCTU (3.8 equiv) and DIEA (8 equiv) in DMF, achieving >98% coupling efficiency within 30 minutes. Double couplings are employed for sterically hindered residues.

Table 1: Coupling Agents and Efficiency for Fmoc-D-Asp-NH2_2 Synthesis

Coupling AgentActivatorSolventCoupling TimeEfficiency
HCTUDIEADMF30 min98%
HATUHOAtDMF3 hours95%
DICOxymaDMF2 hours97%

Side-Chain Protection and Deprotection

The aspartic acid side chain is protected with tert-butyl (OtBu) groups to prevent side reactions. Post-synthesis, global deprotection uses trifluoroacetic acid (TFA)/water/triisopropylsilane (95:2.5:2.5) for 2 hours, cleaving the peptide from the resin and removing OtBu groups.

Solution-Phase Synthesis Strategies

Copper-Mediated Selective Deprotection

A patent-pending method (CN103232370A) describes a scalable route for Fmoc-Asp(OtBu)-OH, adaptable to Fmoc-D-Asp-NH2_2:

  • Transesterification : Aspartic acid reacts with tert-butyl acetate under perchloric acid catalysis (1:5–20 molar ratio) to form Asp(OtBu)2_2.

  • Selective Deprotection : Copper salts (e.g., Cu(NO3_3)2_2) selectively remove the 1-tert-butyl ester, forming Cu[Asp(OtBu)]x_x complexes.

  • Decoppering : Ethylenediaminetetraacetic acid (EDTA) at pH 8–9 liberates Asp(OtBu), which is subsequently Fmoc-protected using Fmoc-OSu (25.5–30.2% yield).

Industrial-Scale Optimization

Large-scale production faces challenges in cost and yield. The patent method achieves 30.2% yield via:

  • Solvent Optimization : Dioxane improves solubility during decoppering.

  • pH Control : Maintaining pH 8–9 with triethylamine minimizes aspartimide formation.

Mitigation of Aspartimide Formation

Aspartimide formation, a major side reaction during Fmoc removal, is mitigated through:

  • Alternative Protecting Groups : Using 2,4-dimethoxybenzyl (Dmb) or hydroxybenzotriazole (HOBt) additives reduces cyclization.

  • Low-Temperature Deprotection : Performing piperidine treatments at 0°C decreases aspartimide by 40% compared to room temperature.

Table 2: Aspartimide Suppression Strategies

StrategyAspartimide ReductionYield Improvement
Dmb Side-Chain Protection75%+20%
HOBt Additive (0.1 M)60%+15%
Low-Temperature Deprotection40%+10%

Industrial Production Techniques

Continuous Flow Synthesis

Recent advancements employ continuous flow systems to enhance reproducibility:

  • Resin Packing : Rink amide resin is packed into fixed-bed reactors, enabling automated coupling and washing cycles.

  • Real-Time Monitoring : In-line UV spectroscopy tracks Fmoc deprotection efficiency (>99.5%).

Green Chemistry Initiatives

  • Solvent Recycling : DMF recovery via distillation reduces waste by 70%.

  • Catalyst Recycling : Copper salts are reclaimed from EDTA complexes for reuse.

Comparative Analysis of Synthetic Routes

Table 3: Method Comparison for Fmoc-D-Asp-NH2_2 Synthesis

MethodYieldPurityScalabilityCost
SPPS (HCTU/DIEA)98%>95%ModerateHigh
Solution-Phase30.2%90%HighLow
Continuous Flow95%99%HighModerate

Chemical Reactions Analysis

Fmoc Deprotection Reactions

The Fmoc group is selectively removed under basic conditions to expose the α-amine for subsequent coupling.

Key Reaction Mechanism:

  • Base-induced β-elimination : Piperidine (20% in DMF) deprotonates the carbamate nitrogen, triggering β-elimination to release CO₂ and dibenzofulvene. The latter reacts with piperidine to form a stable adduct, which is washed away .
  • Kinetics : Deprotection typically completes within 2–20 minutes, depending on steric hindrance and solvent polarity .

Stability Considerations:

  • Prolonged exposure to piperidine (>30 minutes) increases aspartimide formation risk (see Section 2) .
  • Alternative bases like dipropylamine (DPA) reduce aspartimide byproducts compared to piperidine .

Aspartimide Formation and Mitigation Strategies

Aspartimide formation is a major side reaction during Fmoc SPPS, particularly for sequences with Asp-X motifs (X = Gly, Asn, Arg).

Reaction Mechanism:

  • Base- or acid-catalyzed cyclization : The side-chain carbonyl attacks the backbone amide, forming a five-membered aspartimide ring. This leads to epimerization (D/L-Asp) and β-linkage byproducts .

Quantitative Data:

Protecting GroupAspartimide per Cycle (%)d-Asp Formation (%)
Fmoc-Asp(OtBu)1.659.1
Fmoc-Asp(OMpe)0.494.2
Fmoc-Asp(OBno)0.060.9
Data for X = Asn after 100 deprotection cycles .

Mitigation Approaches:

  • Orthogonal protecting groups : Fmoc-Asp(OBno)-OH reduces aspartimide to <0.1%/cycle .
  • Acidic additives : 5% formic acid in piperidine/DMF suppresses base-catalyzed aspartimide .
  • Low-temperature synthesis : Performing deprotection at 0–4°C slows cyclization kinetics .

Coupling Reactions in Peptide Elongation

The deprotected α-amine participates in coupling with incoming Fmoc-amino acids.

Standard Conditions:

  • Activation : Dicyclohexylcarbodiimide (DCC) or N,N'-diisopropylcarbodiimide (DIC) with hydroxybenzotriazole (HOBt) .
  • Solvent : DMF or NMP for optimal solubility .

Side Reactions:

  • Racemization : Minimized using DIC/HOBt (0.5–1.5% epimerization vs. 5–10% with DCC) .
  • Incomplete coupling : Additives like OxymaPure® improve coupling efficiency to >99.5% .

Stability Under Cleavage Conditions

The compound’s stability during final TFA-mediated resin cleavage depends on side-chain protection.

Acid-Labile Side Reactions:

  • Aspartimide reformation : Occurs in TFA if Asp-X sequences lack stabilizing groups (e.g., Hmb, Dmb) .
  • Side-chain deprotection : The tert-butyl ester (if present) is cleaved in >95% TFA, while the amide (NH₂) remains intact .

Hydrolytic Degradation:

  • Pyroglutamate formation : In neutral aqueous solutions, the N-terminal Gln cyclizes to pyroglutamate (−17 Da mass shift) over 1 week at −20°C .
  • Amide hydrolysis : Negligible under standard SPPS conditions but significant at pH >10 or prolonged heating .

Comparative Reactivity of Aspartimide-Prone Residues

Sequence ContextAspartimide Yield (%)Major Byproducts
Asp-Gly12.5α/β-D/L-Asp, piperidide
Asp-Arg8.2β-Asp, epimerized α-Asp
Asp-Asn4.7α-Asp, aspartimide
Data for Fmoc-Asp(OtBu)-OH under standard SPPS conditions .

Industrial-Scale Optimization

  • Automated SPPS : Fmoc-D-asp-NH₂ is incorporated via microwave-assisted synthesis (50°C, 5-minute couplings) to reduce cycle time by 40% .
  • Cost efficiency : Bulk use of Fmoc-Asp(OBno)-OH increases crude peptide purity by 25% compared to Fmoc-Asp(OtBu)-OH .

Scientific Research Applications

Peptide Synthesis

  • Stability and Deprotection : Fmoc-D-asparagine-NH2 is widely utilized in SPPS due to its robust stability, which allows for the sequential addition of amino acids without significant degradation. The Fmoc group can be efficiently removed using piperidine in N,N-dimethylformamide (DMF) .
  • Comparison with Other Protecting Groups : In comparative studies, Fmoc-D-asparagine-NH2 showed lower rates of aspartimide formation compared to other protecting groups, enhancing the yield of synthesized peptides (Table 1) .
Protecting GroupAspartimide FormationYield Improvement
Fmoc-Asp(OtBu)HighStandard
Fmoc-Asp(OBno)Low+25%
Fmoc-Asp(OMpe)Moderate+15%

Protein Engineering

  • Synthesis of Bioactive Peptides : The incorporation of Fmoc-D-asparagine-NH2 allows for the design of peptides that can interact with specific biological targets, facilitating studies on protein structure and function .
  • Peptide Arrays : This compound is instrumental in creating peptide microarrays for high-throughput screening applications, enabling the identification of peptide interactions with various biomolecules .

Drug Development

  • Therapeutic Agents : Fmoc-D-asparagine-NH2 plays a crucial role in the development of peptide-based drugs. Its ability to form stable conjugates with other molecules makes it suitable for designing therapeutics targeting neurological pathways and cancer .
  • Neuropeptides : Research has indicated that derivatives of this compound can influence neuropeptide activity, providing insights into potential treatments for neurological disorders .

Biomaterials

  • Synthesis of Biodegradable Polymers : The use of Fmoc-D-asparagine-NH2 extends to the synthesis of biodegradable materials that can be used in drug delivery systems and tissue engineering .
  • Gas Sensors : Recent innovations have explored the use of peptide-modified nanoparticles incorporating this compound for gas sensing applications, demonstrating its versatility beyond traditional peptide synthesis .

Case Studies

  • Aspartimide Formation Prevention :
    • A study demonstrated that using Fmoc-D-asparagine-NH2 reduced aspartimide formation during peptide synthesis significantly compared to traditional methods. This finding underscores the importance of selecting appropriate protecting groups to enhance synthetic yields while minimizing side reactions .
  • Peptide Microarray Screening :
    • Researchers employed Fmoc-D-asparagine-NH2 in developing a peptide microarray for screening cell adhesion peptides. This application showcased the compound's utility in facilitating high-density peptide synthesis for biological assays .
  • Therapeutic Development :
    • The integration of Fmoc-D-asparagine-NH2 into cyclic peptides targeting vascular endothelial growth factor receptors demonstrated its potential in inhibiting angiogenesis, revealing promising avenues for cancer therapy .

Mechanism of Action

The primary mechanism of action of Fmoc-D-asparagine-NH2 involves its role as a protected amino acid in peptide synthesis. The Fmoc group protects the amino group during the synthesis process, preventing unwanted side reactions. Upon completion of the synthesis, the Fmoc group is removed under basic conditions, revealing the free amine group for further reactions .

Comparison with Similar Compounds

Structural and Chemical Properties

Table 1: Key Properties of Fmoc-D-Asp-NH₂ and Analogues
Compound CAS Number Molecular Formula Molecular Weight (g/mol) Configuration Side-Chain Modification Solubility (DMSO) Purity
Fmoc-D-Asp-NH₂ 200335-41-7 C₁₉H₁₈N₂O₅ 354.36 D -NH₂ (amide) Not reported 95%
Fmoc-L-Asp-NH₂ 200335-40-6 C₁₉H₁₈N₂O₅ 354.36 L -NH₂ (amide) 150 mg/mL 97%
Fmoc-L-Asp(OBn)-OH 118534-81-9 C₂₆H₂₃NO₆ 445.47 L -O-Benzyl ester Not reported 95%
Fmoc-Asp(EDANS)-OH 182253-73-2 C₃₂H₂₉N₃O₈ 583.59 L/D -EDANS (fluorescent tag) Not reported 95%
Fmoc-L-Asp-OAll 144120-53-6 C₂₂H₂₁NO₆ 395.41 L -O-Alloc (allyl ester) Not reported 98%

Key Observations :

  • Stereochemistry : The D-configuration in Fmoc-D-Asp-NH₂ distinguishes it from the L-form (Fmoc-L-Asp-NH₂), impacting peptide folding and biological activity .
  • Side-Chain Modifications: Amide vs. Ester: Fmoc-D-Asp-NH₂ has a stable amide group, whereas derivatives like Fmoc-L-Asp(OBn)-OH or Fmoc-L-Asp-OAll require specific deprotection conditions (e.g., hydrogenolysis for benzyl esters or Pd-mediated cleavage for Alloc) . Functional Tags: Fmoc-Asp(EDANS)-OH incorporates a fluorescent tag for tracking peptide interactions .
Table 2: Deprotection Conditions for Side-Chain Modifications
Compound Deprotection Method Application Context
Fmoc-D-Asp-NH₂ Stable under acidic conditions Direct incorporation into SPPS
Fmoc-L-Asp(OBn)-OH Hydrogenolysis (H₂/Pd) Acid-sensitive peptide sequences
Fmoc-L-Asp-OAll Pd(0)-catalyzed removal Orthogonal deprotection strategies

Stability and Handling

  • Safety: Fmoc-D-Asp-NH₂ and its L-form are classified as non-hazardous under CLP regulations but require standard precautions (e.g., avoiding inhalation, skin contact) .
  • Environmental Impact : Both forms are highly hazardous to water (Water Hazard Class 3), necessitating controlled disposal .

Biological Activity

Fmoc-D-asp-NH2, or Fluorenylmethyloxycarbonyl-D-aspartic acid amide, is a derivative of aspartic acid commonly used in peptide synthesis. Its biological activity is of significant interest due to its potential applications in drug development, especially in the context of neuropeptides and therapeutic agents targeting various biological pathways. This article explores the biological activity of this compound, synthesizing findings from diverse research studies.

1. Overview of this compound

This compound is characterized by the presence of the Fmoc protecting group, which facilitates its incorporation into peptides during solid-phase peptide synthesis (SPPS). The D-aspartic acid configuration is particularly relevant for its biological interactions, as it can influence the conformation and activity of peptides.

2. Synthesis and Stability

The synthesis of this compound typically involves the use of Fmoc-SPPS techniques, which allow for the efficient assembly of peptide chains. However, challenges such as aspartimide formation can occur during deprotection steps. Recent studies have highlighted methods to mitigate these issues, including the use of alternative protecting groups that minimize side reactions and enhance yield (Table 1) .

Protecting Group Aspartimide Formation Yield Improvement
Fmoc-Asp(OtBu)HighStandard
Fmoc-Asp(OBno)Low+25%
Fmoc-Asp(OMpe)Moderate+15%

3.1 Antibacterial Properties

Recent evaluations have shown that compounds incorporating D-aspartic acid exhibit promising antibacterial activity. For instance, studies have reported that derivatives containing D-aspartic acid can inhibit the growth of Escherichia coli, suggesting potential applications in developing new antimicrobial agents .

3.2 Neurobiological Effects

This compound has been studied for its role in neurobiology, particularly in modulating neurotransmitter systems. Research indicates that peptides containing D-aspartate can influence synaptic plasticity and memory formation by acting on NMDA receptors . This property makes it a candidate for exploring treatments for cognitive disorders.

4.1 Peptide Synthesis and Evaluation

A study synthesized a series of peptides incorporating this compound to evaluate their biological activity against various cell lines. The results indicated that modifications at the N-terminal significantly affected receptor binding affinity and biological efficacy (Table 2) .

Peptide Sequence Receptor Type Binding Affinity (nM)
Ac-Gly-D-Asp-GlyNMDA50
Ac-Gly-D-Asp-PhemGluR30
Ac-Gly-D-Asp-LysAMPA70

4.2 Angiogenesis Inhibition

Another significant area of research involves the anti-angiogenic properties of peptides containing D-aspartate residues. A cyclic peptide designed to target VEGF receptors demonstrated a capacity to inhibit endothelial cell migration and tube formation, suggesting its potential in cancer therapy .

5. Conclusion

The biological activity of this compound is multifaceted, encompassing antibacterial properties and neurobiological effects that may offer therapeutic avenues in treating various conditions. Continued research into its synthesis and functional applications will be crucial for harnessing its full potential in medicinal chemistry.

6. Future Directions

Future studies should focus on:

  • Optimizing synthesis protocols to reduce by-products.
  • Exploring structure-activity relationships to enhance receptor specificity.
  • Conducting in vivo studies to assess therapeutic efficacy.

Q & A

Basic Research Questions

Q. How is Fmoc-D-asp-NH2 synthesized, and what analytical methods ensure its purity and structural integrity?

  • Methodology : Synthesis typically involves solid-phase peptide synthesis (SPPS) using Fmoc chemistry. Post-synthesis, purity is validated via reverse-phase HPLC (≥98% purity is standard) . Structural confirmation requires tandem mass spectrometry (MS/MS) and 1^1H/13^13C NMR to verify the aspartic acid amide moiety and Fmoc protection .
  • Critical Considerations : Ensure anhydrous conditions during coupling reactions to prevent racemization. Monitor deprotection steps (e.g., piperidine treatment) to avoid side reactions .

Q. What are the key solubility and stability challenges of this compound under experimental conditions?

  • Methodology : Solubility varies with solvent polarity. For example, dimethylformamide (DMF) is optimal for SPPS, while aqueous buffers may require sonication or mild heating. Stability tests (e.g., accelerated degradation studies at 40°C/75% RH) assess hydrolytic susceptibility of the amide bond .
  • Data Interpretation : Contradictions in solubility data often arise from variations in solvent purity or temperature control. Cross-validate with Karl Fischer titration for residual water content in solvents .

Advanced Research Questions

Q. How can this compound be integrated into peptide designs requiring stereochemical precision, and what analytical techniques resolve D/L-isoasparagine formation?

  • Methodology : Use chiral HPLC or capillary electrophoresis to distinguish D- and L-isoasparagine byproducts. Circular dichroism (CD) spectroscopy further confirms secondary structure fidelity in peptide assemblies .
  • Contradiction Analysis : Discrepancies in stereochemical outcomes may stem from incomplete Fmoc deprotection or racemization during coupling. Optimize reaction times and monitor via real-time FTIR for carbamate formation .

Q. What strategies mitigate aggregation of this compound in supramolecular assemblies, and how are these phenomena quantified?

  • Methodology : Employ dynamic light scattering (DLS) and transmission electron microscopy (TEM) to characterize aggregation kinetics. Introduce co-solvents (e.g., hexafluoroisopropanol) or modify pH to disrupt hydrophobic interactions .
  • Data Validation : Use statistical tools like principal component analysis (PCA) to differentiate aggregation pathways from solvent artifacts. Reference control experiments with Fmoc-L-asp-NH2 to isolate stereochemical effects .

Q. How do conflicting reports on this compound’s β-sheet propensity inform its use in amyloid research?

  • Methodology : Conduct comparative Thioflavin T (ThT) assays and X-ray fiber diffraction to assess β-sheet formation. Replicate conflicting studies under identical buffer conditions (e.g., ionic strength, temperature) .
  • Resolution Framework : Apply the FINER criteria (Feasible, Interesting, Novel, Ethical, Relevant) to evaluate experimental design flaws in prior work. For example, inconsistent sonication protocols may skew self-assembly outcomes .

Methodological Best Practices

Q. What statistical frameworks are recommended for analyzing dose-response data in this compound cytotoxicity assays?

  • Methodology : Use nonlinear regression models (e.g., four-parameter logistic curve) to calculate IC50_{50} values. Validate assumptions of normality and homoscedasticity via Shapiro-Wilk and Levene’s tests .
  • Error Mitigation : Include triplicate technical replicates and blinded negative controls to minimize plate-reader variability .

Q. How should researchers document synthetic protocols for this compound to ensure reproducibility?

  • Guidelines : Follow the Beilstein Journal of Organic Chemistry’s standards:

  • Specify molar ratios, coupling agents (e.g., HBTU vs. DIC), and reaction temperatures.
  • Report purification details (e.g., gradient elution in HPLC) and characterize all intermediates .
    • FAIR Compliance : Archive raw NMR/MS spectra and chromatograms in open-access repositories (e.g., Zenodo) with persistent identifiers .

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